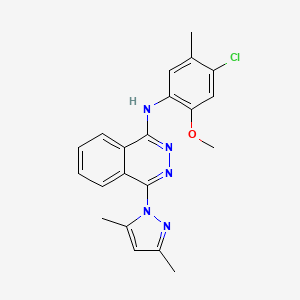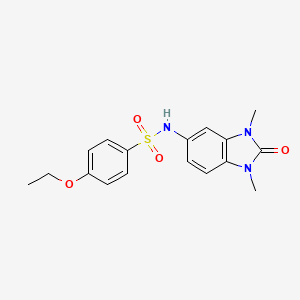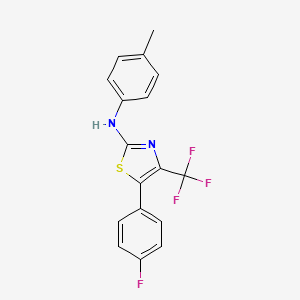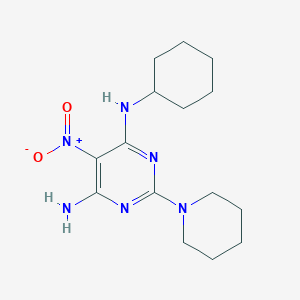![molecular formula C24H19F3N4O3 B11263457 1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11263457.png)
1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a trifluoromethyl group, and a urea moiety
Vorbereitungsmethoden
The synthesis of 1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]pyrimidine ring.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Attachment of the urea moiety: This step involves the reaction of the intermediate compound with an isocyanate or a related reagent to form the final urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-HIV agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used as a tool in biological studies to investigate its interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, chelating the Mg2+ ion and inhibiting the enzyme’s activity . This prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication.
Vergleich Mit ähnlichen Verbindungen
1-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other pyrido[1,2-a]pyrimidine derivatives, such as:
1,3,4-Oxadiazole-substituted pyrido[1,2-a]pyrimidines: These compounds also exhibit anti-HIV activity but differ in their chemical structure and specific interactions with molecular targets.
1,3,4-Thiadiazole-substituted pyrido[1,2-a]pyrimidines: Similar to the oxadiazole derivatives, these compounds have been studied for their biological activities and have unique structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H19F3N4O3 |
|---|---|
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
1-[3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C24H19F3N4O3/c1-15-8-9-31-21(10-15)28-19(13-22(31)32)14-34-20-7-3-6-18(12-20)30-23(33)29-17-5-2-4-16(11-17)24(25,26)27/h2-13H,14H2,1H3,(H2,29,30,33) |
InChI-Schlüssel |
LDCHBJPXYPGARZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)COC3=CC=CC(=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Phenylpropyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11263379.png)

![N-(3,4-Dimethylphenyl)-2-((2-(4-ethoxyphenyl)-7-oxo-6,7-dihydropyrazolo[1,5-a][1,3,5]triazin-4-yl)thio)acetamide](/img/structure/B11263392.png)
![2-(3,4-dimethoxyphenyl)-3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1-methylimidazolidin-4-one](/img/structure/B11263394.png)
![3-(4-Chlorophenyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B11263397.png)

![N-(2-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11263408.png)
![N-(2-methoxybenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B11263409.png)


![N1-(4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11263430.png)
![N-(2,4-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11263445.png)
![N-[(2-chlorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B11263450.png)
![4-((1-(2-(isopropylamino)-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl)-N-pentylcyclohexane-1-carboxamide](/img/structure/B11263455.png)
